molecular formula C12H14N2O2 B555186 6-Methyl-DL-tryptophan CAS No. 2280-85-5

6-Methyl-DL-tryptophan

Cat. No.: B555186
CAS No.: 2280-85-5
M. Wt: 218,26 g/mole
InChI Key: GDMRVYIFGPMUCG-UHFFFAOYSA-N
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Description

6-Methyl-DL-tryptophan: is a synthetic analog of the naturally occurring amino acid tryptophan. It is characterized by the presence of a methyl group at the sixth position of the indole ring. This compound has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol . It is commonly used in biochemical research due to its structural similarity to tryptophan, allowing it to interact with various biological systems in a manner similar to its natural counterpart.

Mechanism of Action

Target of Action

6-Methyl-DL-tryptophan is an analog of the essential amino acid tryptophan . As such, it is likely to interact with the same targets as tryptophan, which plays a crucial role in protein biosynthesis and serves as a precursor for the synthesis of multiple important bioactive compounds .

Mode of Action

Tryptophan enables unique biochemical interactions, particularly the cloud of electrons connected by chemical bonds called π bonds in the indole can bind to positively charged entities (cations) .

Biochemical Pathways

Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function . As an analog of tryptophan, this compound may affect these pathways and their downstream effects.

Pharmacokinetics

It is known that tryptophan levels in the human body depend on food intake and the activity of several tryptophan metabolic pathways . As an analog of tryptophan, this compound may have similar absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Given its similarity to tryptophan, it may influence various pathophysiological processes, including neuronal function, metabolism, inflammatory responses, oxidative stress, immune responses, and intestinal homeostasis .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C . Additionally, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Biochemical Analysis

Cellular Effects

The cellular effects of 6-Methyl-DL-tryptophan are not well-documented. Given its structural similarity to tryptophan, it may influence cell function in a manner similar to tryptophan. Tryptophan and its metabolites can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. As an analog of tryptophan, it may exert its effects at the molecular level through similar mechanisms as tryptophan. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

This compound, as a tryptophan analog, may be involved in similar metabolic pathways as tryptophan. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-DL-tryptophan typically involves the alkylation of tryptophan derivatives. One common method is the methylation of the indole ring of tryptophan using methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-DL-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methyl-DL-tryptophan is widely used in scientific research due to its ability to mimic the behavior of natural tryptophan. Its applications include:

Comparison with Similar Compounds

  • 1-Methyl-DL-tryptophan
  • 5-Methyl-DL-tryptophan
  • α-Methyl-DL-tryptophan
  • N-Acetyl-DL-tryptophan

Comparison: 6-Methyl-DL-tryptophan is unique due to the specific position of the methyl group on the indole ring, which can influence its reactivity and interaction with biological systems. Compared to 1-Methyl-DL-tryptophan, which has the methyl group at the nitrogen atom of the indole ring, this compound exhibits different chemical and biological properties . Similarly, the presence of the methyl group at different positions in 5-Methyl-DL-tryptophan and α-Methyl-DL-tryptophan results in distinct reactivity and applications .

Properties

IUPAC Name

2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-2-3-9-8(5-10(13)12(15)16)6-14-11(9)4-7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMRVYIFGPMUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314256
Record name 6-Methyl-DL-tryptophan
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2280-85-5
Record name 6-Methyl-DL-tryptophan
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Record name 6-Methyl-DL-tryptophan
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Record name 6-Methyl-DL-tryptophan
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Record name 6-Methyl-DL-tryptophan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-methyl-DL-tryptophan affect the biosynthesis of tryptophan in Neurospora crassa?

A: Research indicates that this compound acts as a less effective repressor compared to L-tryptophan in the biosynthesis of tryptophan in Neurospora crassa. [, ] This suggests that while it can influence the pathway, its impact on the formation of enzymes involved in tryptophan synthesis is not as pronounced as the natural substrate.

Q2: Does this compound exhibit any inhibitory effects on the enzymes involved in tryptophan biosynthesis?

A: Studies show that this compound demonstrates a weaker inhibitory effect compared to L-tryptophan on preformed anthranilate-synthesizing activity in Neurospora crassa. [] Additionally, it shows a similar weaker inhibitory effect on intermediate enzymes responsible for converting anthranilic acid to indole and indole-3-glycerol. [] This suggests that while it can interact with these enzymes, its ability to hinder their activity is less potent than L-tryptophan.

Q3: Can this compound be separated into its individual enantiomers, and do they exhibit different properties?

A: Yes, this compound can be separated into its enantiomers using reversed-phase liquid chromatography with a heptakis(3-O-methyl)-β-cyclodextrin chiral stationary phase. [] The separation is influenced by the substituent at the 6-position, which significantly impacts both retention time and enantioselectivity. While the study does not explicitly detail specific properties of each enantiomer, the ability to separate them suggests potential for distinct biological activities.

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